![molecular formula C12H12ClN3OS B2522017 5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034588-22-0](/img/structure/B2522017.png)
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Typically, the synthesis of complex organic molecules involves the use of protecting groups, which are used to prevent certain parts of the molecule from reacting at undesired stages of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring systems would likely result in a fairly rigid structure. The electron-rich sulfur atom in the thiophene ring and the nitrogen atoms in the pyrazole and pyridine rings could potentially participate in various types of chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The carboxamide group can participate in a variety of reactions, including hydrolysis, reduction, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .Scientific Research Applications
Antiviral Activity Against Hepatitis B Virus (HBV)
The compound has been investigated as a potential core protein allosteric modulator (CpAM) for treating hepatitis B virus (HBV). CpAMs are attractive candidates for HBV therapy. Researchers have discovered that a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants . In an HBV AAV mouse model, the lead compound 45 demonstrated significant inhibition of HBV DNA viral load when administered orally .
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, have been found to be potent inhibitors of bruton’s tyrosine kinase (btk) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the hepatitis b virus (hbv) core protein .
Biochemical Pathways
It’s known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus variants .
Pharmacokinetics
It’s reported that a similar compound can inhibit hbv dna viral load when orally administered in an hbv aav mouse model .
Result of Action
Similar compounds have been found to effectively inhibit a wide range of nucleoside-resistant hepatitis b virus variants .
Action Environment
It’s worth noting that the efficacy of similar compounds can be observed in an hbv aav mouse model .
properties
IUPAC Name |
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c13-11-2-1-10(18-11)12(17)15-8-4-6-16-9(7-8)3-5-14-16/h1-3,5,8H,4,6-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYJYNBXSILCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide |
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